2-{[1-(Cyclopropylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine
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Overview
Description
2-{[1-(Cyclopropylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Cyclopropylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine typically involves the reaction of a piperidine derivative with a pyrimidine precursor. One common method involves the nucleophilic substitution reaction where the piperidine derivative reacts with a halogenated pyrimidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Cyclopropylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, bases like potassium carbonate or sodium hydride, and organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
2-{[1-(Cyclopropylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of diseases like cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[1-(Cyclopropylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(Cyclopropylmethyl)piperidin-4-yl]oxy}-5-chloropyrimidine: Similar structure with a chlorine atom instead of a methyl group.
2-{[1-(Cyclopropylmethyl)piperidin-4-yl]oxy}-5-ethylpyrimidine: Similar structure with an ethyl group instead of a methyl group.
2-{[1-(Cyclopropylmethyl)piperidin-4-yl]oxy}-5-phenylpyrimidine: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
2-{[1-(Cyclopropylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group and the piperidine ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-8-15-14(16-9-11)18-13-4-6-17(7-5-13)10-12-2-3-12/h8-9,12-13H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEDZKLBAQDWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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